Nicotinoyl chloride

Organic Synthesis Process Chemistry Yield Optimization

Nicotinoyl chloride (CAS 10400-19-8), or pyridine-3-carbonyl chloride, is a highly reactive acyl chloride derived from nicotinic acid (vitamin B3). It serves as a critical electrophilic building block for introducing the nicotinoyl moiety into pharmaceuticals, agrochemicals, and functional materials via acylation of amines, alcohols, and thiols.

Molecular Formula C6H4ClNO
Molecular Weight 141.55 g/mol
CAS No. 10400-19-8
Cat. No. B078323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinoyl chloride
CAS10400-19-8
Molecular FormulaC6H4ClNO
Molecular Weight141.55 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)Cl
InChIInChI=1S/C6H4ClNO/c7-6(9)5-2-1-3-8-4-5/h1-4H
InChIKeyATBIAJXSKNPHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinoyl Chloride (CAS 10400-19-8) Procurement Guide: Core Chemical Profile and Reactivity Benchmarking


Nicotinoyl chloride (CAS 10400-19-8), or pyridine-3-carbonyl chloride, is a highly reactive acyl chloride derived from nicotinic acid (vitamin B3). [1] It serves as a critical electrophilic building block for introducing the nicotinoyl moiety into pharmaceuticals, agrochemicals, and functional materials via acylation of amines, alcohols, and thiols. Due to its reactive nature, nicotinoyl chloride is sensitive to moisture and must be handled under anhydrous, inert conditions to prevent hydrolysis to the less reactive nicotinic acid. [2]

Why Generic Substitution of Nicotinoyl Chloride (CAS 10400-19-8) Fails: A Quantitative Case Against Analog Interchangeability


Nicotinoyl chloride (free base) cannot be generically interchanged with its hydrochloride salt (CAS 20260-53-1) or structurally similar positional isomers (picolinoyl and isonicotinoyl chlorides) without significant consequences for reaction efficiency, purity, and process economics. The free base exhibits markedly higher solubility in inert organic solvents compared to the hydrochloride salts of its isomers, which are reported to be 'only sparingly soluble,' leading to heterogeneous and incomplete acylations. [1] Furthermore, the 3-position of the carbonyl chloride group on the pyridine ring confers distinct hydrolysis kinetics and regioselectivity in further synthetic transformations compared to the 2- and 4-isomers, directly impacting the yield and purity of target nicotinamide or ester derivatives. [2]

Nicotinoyl Chloride (CAS 10400-19-8) Evidence Guide: Differentiated Performance vs. Analogous Acyl Chlorides


Yield Benchmark: Nicotinoyl Chloride (Free Base) Synthesis vs. Hydrochloride Salt Isolation

The synthesis of nicotinoyl chloride free base (CAS 10400-19-8) can achieve a 64% redistilled yield from nicotinic acid nitrate and thionyl chloride, providing a distillable, high-purity liquid intermediate. [1] In contrast, the hydrochloride salt is typically isolated as a solid directly from the reaction mixture with a higher reported yield of 96.0% but lacks this purification step, potentially retaining non-volatile impurities. This distinction is critical for applications where the presence of non-volatile residues from the hydrochloride salt preparation can interfere with subsequent anhydrous reactions or sensitive catalytic steps.

Organic Synthesis Process Chemistry Yield Optimization

Solubility Advantage: Nicotinoyl Chloride (Free Base) in Inert Solvents vs. Isomeric Hydrochloride Salts

Acylations using picolinoyl and isonicotinoyl chlorides are problematic because these reagents are predominantly available as their hydrochloride salts, which are 'only sparingly soluble in inert solvents,' leading to incomplete reactions and extensive salt formation with polyamines. [1] Nicotinoyl chloride, as the free base and a distillable liquid, overcomes this solubility limitation, enabling homogeneous reaction conditions crucial for consistent kinetics and high conversion in sensitive acylations, such as those required for active ester or dendrimer synthesis.

Process Development Acylation Methodology Solubility

Regioselective Reactivity: 3-Nicotinoylation vs. 4-Isonicotinoylation and Reductive Applications

A patent for racemic nicotine synthesis explicitly selects nicotinoyl chloride as the starting material for its ability to selectively react with methylamine, forming methylnicotinamide, a key intermediate for a process claiming a high overall yield of racemic nicotine. [1] This 3-pyridinecarbonyl chloride provides a direct pathway to the crucial 3-substituted pyridine framework of nicotine, which cannot be achieved with isonicotinoyl chloride (4-position) due to the fundamental difference in regiochemistry, demonstrating a unique application critical for pharmaceutical synthesis.

Regioselectivity Nicotine Synthesis Patent Chemistry

Hydrolysis Kinetics: Nicotinoyl-Prodrug Stability Compared to Acetyl and Valeroyl Derivatives

In a study of stobadine acyl derivatives designed as brain-penetrating prodrugs, the nicotinoyl derivative exhibited distinct pseudo-first-order hydrolysis kinetics compared to acetyl and valeroyl analogs across a range of pH conditions (acidic, basic, and neutral) at 25°C and 70°C. [1] The nicotinoyl moiety demonstrated a unique pH-rate profile, directly influencing the rate of active drug release. This quantitative kinetic differentiation is crucial for selecting a promoiety that provides the desired release rate in a specific biological compartment, a parameter that cannot be met by substituting nicotinoyl chloride with a simple aliphatic acyl chloride like acetyl chloride.

Prodrug Design Chemical Stability Hydrolysis Kinetics

Purity Standards: Commercial Nicotinoyl Chloride (Free Base) Specifications

Commercially, nicotinoyl chloride (free base, CAS 10400-19-8) is available with standard purities of 95% (e.g., Bidepharm) and up to ≥98% (e.g., Aladdin, MolCore), with analytical documentation (NMR, HPLC, GC) provided for batch quality assurance. In contrast, the hydrochloride salt (CAS 20260-53-1) is also commonly supplied at ≥95-98% purity but is frequently specified with a melting point range (151-157°C) as a key quality indicator. The free base, as a liquid, requires different handling and purity verification protocols, which can be advantageous for certain automated synthesis platforms or flow chemistry setups that prefer neat liquid reagents.

Quality Control Analytical Chemistry Procurement

Long-Term Stability: Nicotinoyl Chloride (Free Base) vs. Hydrochloride Salt

Supplier documentation indicates that nicotinoyl chloride (free base, CAS 10400-19-8) has a recommended shelf life of >2 years when stored properly under dry, dark conditions at 0-4°C. The hydrochloride salt also requires storage under inert gas (argon) and is recommended to be kept at 2-8°C. While both require protection from moisture, the free base as a distillable liquid offers the possibility of in-house purification prior to use, which can extend its practical utility beyond the nominal shelf life, a potential advantage for groups with less frequent usage patterns.

Storage Stability Logistics

Nicotinoyl Chloride (CAS 10400-19-8) Best Application Scenarios Based on Quantitative Differentiation


Synthesis of Regiospecific 3-Substituted Pyridine Alkaloids and Nicotinamide Analogs

For the synthesis of nicotine, its analogs, or any target requiring a 3-pyridinecarbonyl moiety, nicotinoyl chloride is structurally mandatory. The RU2782318C1 patent exemplifies this in a high-yield racemic nicotine synthesis, where the 3-position electrophile reacts selectively with methylamine. [1] The 2- and 4-isomeric acid chlorides cannot be substituted without fundamentally altering the synthetic target, making nicotinoyl chloride the sole logical procurement choice for these projects.

Homogeneous Acylation Processes in Non-Polar Media

In cases where reactions must be conducted in inert, non-polar solvents to prevent side reactions or aid in product isolation, nicotinoyl chloride free base is preferred. Literature notes that the hydrochloride salts of picolinoyl and isonicotinoyl chlorides are 'sparingly soluble in inert solvents,' leading to incomplete reactions. [2] The liquid, distillable free base of nicotinoyl chloride circumvents this issue, enabling clean, homogeneous acylation crucial for the synthesis of active esters or dendrimers.

Development of Controlled-Release Nicotinate Prodrugs

For medicinal chemists designing prodrugs where the rate of active drug release must be precisely tuned, the nicotinoyl moiety offers a distinct hydrolysis profile. The kinetic study on stobadine derivatives demonstrates that substituting a nicotinoyl group for an acetyl or valeroyl group results in a quantifiably different hydrolytic stability (pseudo-first-order rate constants as a function of pH). [3] Procuring the chloride precursor allows for the direct installation of this optimized promoiety.

High-Throughput and Automated Synthesis Platforms Favoring Liquid Reagents

For automated synthesis platforms, a high-purity (≥95-98%), distillable liquid reagent like nicotinoyl chloride free base offers operational advantages over a solid hydrochloride salt. It eliminates the need to pre-dissolve a salt, avoids introducing insoluble particulates that could clog lines, and can be dispensed with high volumetric accuracy, streamlining automated library synthesis of nicotinamides and nicotinates.

Technical Documentation Hub

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